molecular formula C12H10FNO2S B1648888 Ethyl 4-(4-fluorophenyl)-2-thiazolecarboxylate CAS No. 886366-37-6

Ethyl 4-(4-fluorophenyl)-2-thiazolecarboxylate

Cat. No.: B1648888
CAS No.: 886366-37-6
M. Wt: 251.28 g/mol
InChI Key: GUUPIAOHATZXPK-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluorophenyl)-2-thiazolecarboxylate is a useful research compound. Its molecular formula is C12H10FNO2S and its molecular weight is 251.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications

  • Antiviral and Antituberculosis Activity

    Ethyl 4-(4-fluorophenyl)-2-thiazolecarboxylate derivatives have been evaluated for their potential in treating infectious diseases. For example, certain derivatives demonstrated inhibitory activity against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis, indicating a potential pathway for new antituberculosis drugs (El-Emam et al., 2020). Additionally, compounds related to this compound have shown activity against the Herpes simplex virus type-1 (HSV-1), offering insights into novel antiviral therapies (Dawood et al., 2011).

  • Cancer Research

    Novel quinazolinone-based derivatives of this compound have been synthesized and shown to inhibit VEGFR-2 and EGFR tyrosine kinases, crucial targets in cancer treatment. These compounds exhibit potent cytotoxic activity against various human cancer cell lines, suggesting their potential as effective anti-cancer agents (Riadi et al., 2021).

Material Science Applications

  • Electrochemical and Electrochromic Properties: Derivatives of this compound have been utilized in the synthesis of novel donor–acceptor type monomers for electrochromic materials. These materials exhibit significant changes in color upon oxidation and reduction, demonstrating their potential for use in smart windows and displays (Hu et al., 2013).

Chemical Synthesis and Sensing Applications

  • Synthesis of Hybrid Molecules

    this compound derivatives have been synthesized as part of a study exploring the microwave-assisted synthesis of hybrid molecules with penicillanic or cephalosporanic acid moieties. These compounds exhibit antimicrobial, antilipase, and antiurease activities, highlighting their potential in developing new antimicrobial agents (Başoğlu et al., 2013).

  • Fluorescent pH Sensors

    A heteroatom-containing organic fluorophore derived from this compound has been developed as a fluorescent pH sensor. This sensor demonstrates reversible color changes between blue and dark states upon protonation and deprotonation, making it a useful tool for detecting acidic and basic conditions in various environments (Yang et al., 2013).

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUPIAOHATZXPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401188186
Record name 2-Thiazolecarboxylic acid, 4-(4-fluorophenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401188186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886366-37-6
Record name 2-Thiazolecarboxylic acid, 4-(4-fluorophenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886366-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiazolecarboxylic acid, 4-(4-fluorophenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401188186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(4-fluorophenyl)-2-thiazolecarboxylate

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